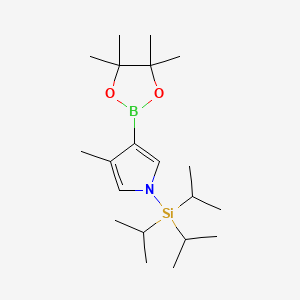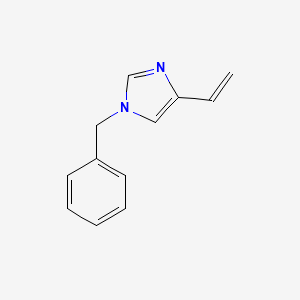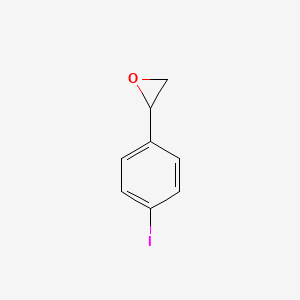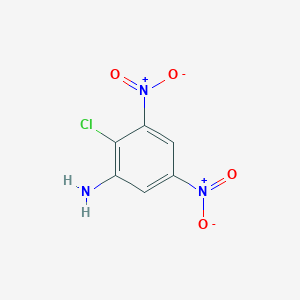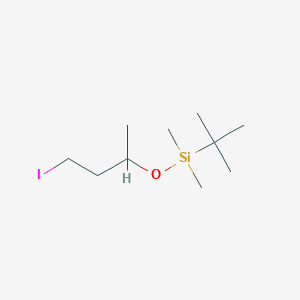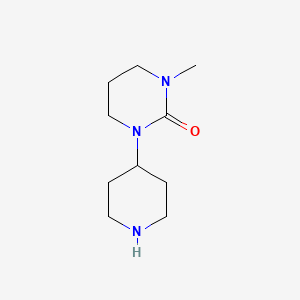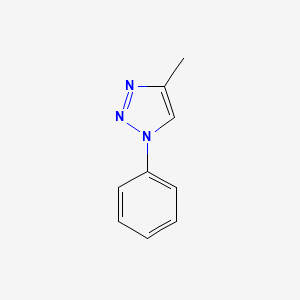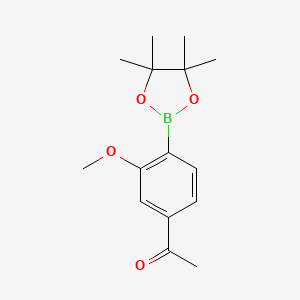
N-Methyl-1-thiophen-2-YL-propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-thiophen-2-ylpropan-1-amine is an organic compound that belongs to the class of thiophene derivatives. It is structurally related to methamphetamine, featuring a thiophene ring with an alkyl amine substituent at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-thiophen-2-ylpropan-1-amine typically involves a multi-step process. One common method starts with the reaction of (thiophen-2-yl)magnesium bromide with propylene oxide, yielding 1-(thiophen-2-yl)-2-hydroxypropane. This intermediate is then reacted with phosphorus tribromide to produce 1-(thiophen-2-yl)-2-bromopropane, which is finally reacted with methylamine to yield N-methyl-1-thiophen-2-ylpropan-1-amine .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transaminases, which offer an environmentally and economically attractive approach. Transaminases can catalyze the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-1-thiophen-2-ylpropan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Reduction reactions typically involve the use of hydrogen gas in the presence of a suitable catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents like phosphorus tribromide.
Major Products Formed
The major products formed from these reactions include quaternary ammonium cations, reduced amines, and substituted thiophene derivatives .
Wissenschaftliche Forschungsanwendungen
N-methyl-1-thiophen-2-ylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various thiophene derivatives.
Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.
Wirkmechanismus
N-methyl-1-thiophen-2-ylpropan-1-amine exerts its effects primarily by inhibiting the reuptake of norepinephrine and dopamine. This inhibition prolongs the duration of action of these neurotransmitters within the neuronal synapse, enhancing their downstream effects. The compound binds to the norepinephrine transporter (NET) and the dopamine transporter (DAT), thereby increasing the levels of these neurotransmitters in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methamphetamine: Structurally similar but lacks the thiophene ring.
Amphetamine: Similar in structure but with different pharmacological properties.
Methiopropamine: Another thiophene derivative with similar stimulant effects.
Uniqueness
N-methyl-1-thiophen-2-ylpropan-1-amine is unique due to its thiophene ring, which imparts distinct chemical and pharmacological properties. This structural feature differentiates it from other related compounds and contributes to its specific interactions with biological targets .
Eigenschaften
CAS-Nummer |
6309-17-7 |
|---|---|
Molekularformel |
C8H13NS |
Molekulargewicht |
155.26 g/mol |
IUPAC-Name |
N-methyl-1-thiophen-2-ylpropan-1-amine |
InChI |
InChI=1S/C8H13NS/c1-3-7(9-2)8-5-4-6-10-8/h4-7,9H,3H2,1-2H3 |
InChI-Schlüssel |
NDQQWHSXKZBZFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=CS1)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



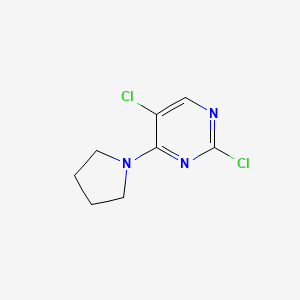
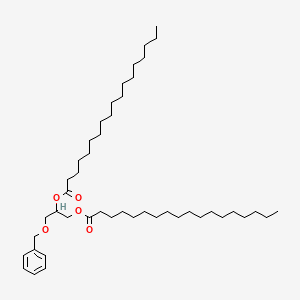

![2-[(2-Bromophenanthridin-6-yl)amino]ethanol](/img/structure/B13986038.png)
